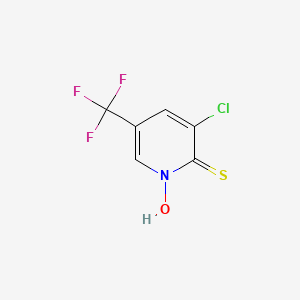

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide

描述

属性

IUPAC Name |

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NOS/c7-4-1-3(6(8,9)10)2-11(12)5(4)13/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEFQFKAKNGJHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=S)N(C=C1C(F)(F)F)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the trifluoromethyl group and mercapto group. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reducing agents like lithium aluminum hydride or sodium borohydride.

Substituents introduced using reagents like trifluoromethylating agents or chlorinating agents.

Major Products Formed:

Oxidized derivatives of the compound.

Reduced forms of the compound.

Substituted derivatives with different functional groups.

科学研究应用

Medicinal Chemistry Applications

-

Antiviral Research :

- The compound has been investigated as a potential inhibitor of the Hepatitis C virus (HCV). It targets the NS5B thumb pocket 2, disrupting the virus's replication process. This mechanism of action makes it a candidate for developing antiviral therapies against HCV.

- Case Study : Research has shown that derivatives of this compound can effectively inhibit HCV replication in vitro, indicating its potential as a lead compound for drug development.

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

- The compound's unique structure makes it a candidate for developing new agrochemicals, particularly pesticides. Its trifluoromethyl group is known to enhance lipophilicity, which can improve the efficacy of pesticide formulations .

- Research Insight : Studies have indicated that similar compounds exhibit significant insecticidal properties, suggesting that this compound may also possess similar activity .

Biochemical Research

- Enzyme Inhibition Studies :

- The compound has been utilized in research focused on enzyme inhibition. Its ability to form complexes with metal ions can be leveraged to study metalloproteins and their functions in biological systems .

- Example Application : Researchers have employed this compound to investigate its effects on specific enzyme pathways involved in disease processes, providing insights into potential therapeutic targets .

Summary Table of Applications

作用机制

The mechanism by which 3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context of its application and the specific biological system involved.

相似化合物的比较

Comparison with Similar Pyridine 1-Oxide Derivatives

4-Nitro-pyridine 1-oxide (CAS 1124-33-0)

- Structure: Features a nitro (-NO₂) group at position 4 and an N-oxide group.

- Physical Properties : Pale yellow, sand-like powder .

- Reactivity : The nitro group strongly withdraws electrons, making the ring less susceptible to electrophilic substitution but reactive in reduction or nucleophilic displacement.

- Applications : Used in genetics research, likely as a mutagen or probe .

- Toxicity : Causes skin/eye irritation, respiratory distress, and systemic effects (e.g., dizziness, coma) at high exposures .

Pyridine Hydrochloride and Related Salts

- Structure : Pyridine 1-oxide derivatives with counterions (e.g., Cl⁻, Br⁻, picrate).

- Reactivity : Salts like pyridine hydrochloride (98% purity) enhance solubility and are used as intermediates in organic synthesis .

- Applications : Serve as catalysts or reagents in alkylation and acylation reactions.

Key Differences from the Target Compound

- Substituent Effects: The target compound’s -SH group enables thiol-mediated reactivity (e.g., metal coordination, disulfide formation), absent in 4-nitro or salt derivatives.

- Toxicity Profile : While 4-nitro derivatives exhibit acute respiratory hazards , the target compound’s trifluoromethyl group may pose chronic environmental risks due to persistence.

Data Table: Comparative Analysis of Pyridine 1-Oxide Derivatives

Research Findings and Implications

- Reactivity Trends: Electron-withdrawing groups (-NO₂, -CF₃, -Cl) reduce electron density in the pyridine ring, directing reactions to specific positions. For example, -SH in the target compound may facilitate nucleophilic aromatic substitution. The -CF₃ group’s hydrophobicity enhances membrane permeability, a trait leveraged in pesticide design.

Toxicity and Regulation :

Synthetic Utility :

- Pyridine 1-oxide salts (e.g., hydrochloride, picrate) are preferred in catalysis , whereas the target compound’s -SH group could enable chelation-based applications (e.g., metal extraction).

生物活性

3-Chloro-2-mercapto-5-(trifluoromethyl)pyridine 1-oxide is a heterocyclic compound with the molecular formula C6H3ClF3NOS. This compound has garnered attention due to its unique structure and potential biological activities, particularly in the fields of pharmacology and agrochemicals. The presence of both a mercapto group and trifluoromethyl substitution enhances its reactivity and biological profile.

The compound features a pyridine ring with the following structural characteristics:

- Chlorine atom at the 3-position

- Mercapto group at the 2-position

- Trifluoromethyl group at the 5-position

- Oxide functional group

These functional groups contribute to its chemical reactivity, influencing its interactions with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B protein, crucial for viral replication. This suggests that this compound may also possess similar antiviral capabilities.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate potential effectiveness comparable to standard antibiotics .

Study on Antiviral Efficacy

A study explored the mechanism of action of similar pyridine derivatives in inhibiting HCV replication. The results demonstrated that these compounds interact with the viral NS5B protein, leading to significant reductions in viral load in vitro. This highlights a promising avenue for further research into the antiviral properties of this compound.

Antimicrobial Testing

A comparative analysis of various pyridine derivatives, including this compound, was conducted to assess their antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values indicating that some derivatives were more effective than traditional antibiotics such as ampicillin .

Data Table: Biological Activities

常见问题

Q. What computational tools assist in predicting the compound’s behavior under novel reaction conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。